molecular formula C20H38O6Si B14385063 Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane CAS No. 89455-13-0

Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane

Cat. No.: B14385063
CAS No.: 89455-13-0
M. Wt: 402.6 g/mol
InChI Key: SSHMUSNGISDICL-UHFFFAOYSA-N
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Description

Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane is a chemical compound with the molecular formula C20H38O6Si It is characterized by the presence of three oxetane rings, which are four-membered cyclic ethers, attached to a silicon atom through methoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane typically involves the reaction of ethyltrichlorosilane with 3-ethyloxetan-3-ylmethanol in the presence of a base. The reaction proceeds through the formation of intermediate silanol, which then undergoes condensation to form the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane can undergo various chemical reactions, including:

    Oxidation: The oxetane rings can be oxidized to form corresponding lactones.

    Reduction: Reduction reactions can lead to the opening of the oxetane rings, forming linear alcohols.

    Substitution: The methoxy groups can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include lactones, linear alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and resins with unique properties.

    Biology: The compound’s ability to form stable siloxane bonds makes it useful in the development of biocompatible coatings and drug delivery systems.

    Medicine: Research is ongoing into its potential use in the formulation of pharmaceuticals, particularly in controlled release systems.

    Industry: It is employed in the production of high-performance adhesives, sealants, and coatings due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane involves the formation of stable siloxane bonds through condensation reactions. The oxetane rings provide additional reactivity, allowing for the formation of cross-linked networks in polymeric materials. The molecular targets and pathways involved include interactions with hydroxyl and amino groups, leading to the formation of strong covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: Similar in structure but lacks the oxetane rings, making it less reactive in certain applications.

    Triethoxysilane: Contains ethoxy groups instead of oxetane rings, resulting in different reactivity and properties.

    Tetramethoxysilane: Another silane compound with four methoxy groups, used in the synthesis of silica-based materials.

Uniqueness

Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane is unique due to the presence of oxetane rings, which impart additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high-performance properties.

Properties

CAS No.

89455-13-0

Molecular Formula

C20H38O6Si

Molecular Weight

402.6 g/mol

IUPAC Name

ethyl-tris[(3-ethyloxetan-3-yl)methoxy]silane

InChI

InChI=1S/C20H38O6Si/c1-5-18(9-21-10-18)15-24-27(8-4,25-16-19(6-2)11-22-12-19)26-17-20(7-3)13-23-14-20/h5-17H2,1-4H3

InChI Key

SSHMUSNGISDICL-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)CO[Si](CC)(OCC2(COC2)CC)OCC3(COC3)CC

Origin of Product

United States

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